molecular formula C24H25N5O3 B11294049 2-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

2-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11294049
M. Wt: 431.5 g/mol
InChI Key: DXPOVEOOQDXIMK-UHFFFAOYSA-N
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Description

The compound “({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE” typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring, followed by the introduction of the phenyl groups and methoxy substituents. Common reagents used in these steps include phenylhydrazine, sodium azide, and various alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or the tetrazole ring, potentially yielding amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a probe to study biological pathways.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE” exerts its effects would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-HYDROXYPHENYL)ETHYL]AMINE
  • ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-CHLOROPHENYL)ETHYL]AMINE

Uniqueness

The uniqueness of “({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C24H25N5O3/c1-30-21-11-8-18(9-12-21)14-15-25-17-19-10-13-22(23(16-19)31-2)32-24-26-27-28-29(24)20-6-4-3-5-7-20/h3-13,16,25H,14-15,17H2,1-2H3

InChI Key

DXPOVEOOQDXIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Origin of Product

United States

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